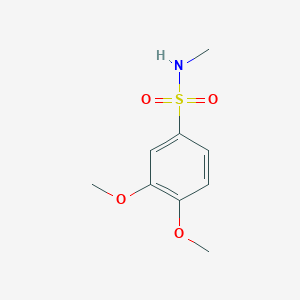

3,4-dimethoxy-N-methylbenzenesulfonamide

説明

3,4-Dimethoxy-N-methylbenzenesulfonamide is a compound of interest due to its potential in various fields of chemistry and pharmacology. Its structural features allow for a range of chemical modifications aimed at optimizing its properties for specific applications.

Synthesis Analysis

The synthesis of analogs related to 3,4-dimethoxy-N-methylbenzenesulfonamide involves structure-activity relationship studies of arylsulfonamide analogs, highlighting strategies for chemical modification to enhance pharmacological properties (J. Mun et al., 2012).

Molecular Structure Analysis

Spectroscopic and theoretical approaches have been employed to analyze the molecular structure of related sulfonamide compounds. Studies include vibrational frequencies, geometric parameters, and interaction energies within dimers, offering insights into the effective modeling of these molecules' structures (M. Karakaya et al., 2015).

Chemical Reactions and Properties

Investigations into the reactivity and stability of sulfonamide radicals provide insights into the chemical behavior of sulfonamide compounds under various conditions. These studies are crucial for understanding the compound's reactivity and potential chemical transformations (M. Asirvatham & M. Hawley, 1974).

Physical Properties Analysis

The crystal structures of sulfonamide derivatives have been extensively studied, revealing a range of supramolecular architectures mediated by weak interactions. These findings are significant for understanding the compound's solid-state behavior and potential applications in materials science (K. Shakuntala et al., 2017).

Chemical Properties Analysis

The electrochemical behavior of sulfonamide compounds, including the formation and decomposition of radical anions, has been explored through voltammetry and spectroscopy. These studies provide valuable information on the redox properties and stability of sulfonamide-based compounds (M. Asirvatham & M. Hawley, 1974).

科学的研究の応用

Anti-Cancer Agent and HIF-1 Pathway Inhibition

3,4-Dimethoxy-N-methylbenzenesulfonamide exhibits significant potential in cancer therapy, particularly as a hypoxia inducible factor-1 (HIF-1) pathway inhibitor. Research demonstrates its effectiveness in antagonizing tumor growth in animal cancer models, highlighting its potential as a novel small molecule cancer therapeutic agent. However, its poor water solubility necessitates further chemical modification for optimized pharmacological properties (Mun et al., 2012).

In Vitro and In Vivo Anti-Cancer Activities

Another study focused on the compound's in vitro and in vivo anti-cancer activities, particularly against pancreatic cancer. It demonstrated dose-dependent inhibition of cell growth and induction of cell cycle arrest in human pancreatic cancer cells. This work, which included pharmacokinetic studies, supports the compound's potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

DNA Binding, Cleavage, and Anticancer Activity

3,4-Dimethoxy-N-methylbenzenesulfonamide has also been studied in the context of DNA binding and cleavage. Mixed-ligand copper(II)-sulfonamide complexes with derivatives of this compound were analyzed for their interaction with DNA, DNA cleavage ability, and anticancer activity. These studies are crucial for understanding the molecular mechanisms underlying its anticancer properties (González-Álvarez et al., 2013).

Antibacterial and Lipoxygenase Inhibition Studies

Research has also been conducted on the antibacterial potential and lipoxygenase inhibition properties of sulfonamide derivatives, including 3,4-dimethoxy-N-methylbenzenesulfonamide. These studies provide a basis for the development of new therapeutic agents for inflammatory ailments and bacterial infections (Abbasi et al., 2017).

Synthesis and Computational Study

Further research includes the synthesis and computational study of related sulfonamide molecules, providing insights into the structural and electronic properties that could be relevant for the development of new pharmaceuticals (Murthy et al., 2018).

Cardiac Troponin I–Interacting Kinase Inhibition

The compound's derivatives have been synthesized as inhibitors of cardiac troponin I–interacting kinase (TNNi3K), offering insights into structure–activity relationships essential for medical research and drug development (Asquith et al., 2020).

特性

IUPAC Name |

3,4-dimethoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-10-15(11,12)7-4-5-8(13-2)9(6-7)14-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKKGEWROLJCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-furyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5616850.png)

![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616861.png)

![N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B5616868.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5616908.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616915.png)

![N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5616927.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)

![2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5616944.png)

![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)